Cas no 86120-46-9 (4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol)

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol structure
86120-46-9 structure
4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol
86120-46-9
C10H20O2Si
200.35010433197
MFCD29042410
1844911
5461845

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol Properties

Names and Identifiers

    • 2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(TERT-BUTYLDIMETHYLSILYLOXY)BUT-2-YN-1-OL
    • 4-[tert-butyl(dimethyl)silyl]oxybut-2-yn-1-ol
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butyn-1-ol (ACI)
    • 2-Butyne-1,4-diol mono(tert-butyldimethylsilyl) ether
    • 4-(tert-Butyldimethylsilanyloxy)but-2-yn-1-ol
    • 4-[(tert-Butyl)dimethylsiloxy]-2-butyn-1-ol
    • 4-[(tert-Butyldimethylsilyl)oxy]-2-butyn-1-ol
    • +Expand
    • MFCD29042410
    • TVWVWXDQNWGYJZ-UHFFFAOYSA-N
    • 1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,8-9H2,1-5H3
    • OCC#CCO[Si](C(C)(C)C)(C)C

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036SU-50mg
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
50mg
$220.00 2024-04-21
A2B Chem LLC
AB47982-1g
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
1g
$638.00 2024-04-19
Aaron
AR003716-50mg
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
50mg
$208.00
abcr
AB481135-250 mg
4-((t-Butyldimethylsilyl)oxy)but-2-yn-1-ol
86120-46-9
250MG
€356.10 2023-02-02
Ambeed
A817198-100mg
4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol
86120-46-9 95%
100mg
$93.0 2024-08-02
Enamine
EN300-253739-0.05g
4-[(tert-butyldimethylsilyl)oxy]but-2-yn-1-ol
86120-46-9 95%
0.05g
$133.0 2024-06-19
eNovation Chemicals LLC
Y1076411-250mg
2-Butyn-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
86120-46-9 95%
250mg
$455
TRC
B704025-10mg
4-[(tert-butyldimethylsilyl)oxy]but-2-yn-1-ol
86120-46-9
10mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744268-1g
4-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol
86120-46-9 98%
1g
¥3849.00 2024-07-28

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → rt
Reference
Function-Oriented and Modular (+/-)-cis-Pseudoguaianolide Synthesis: Discovery of New Nrf2 Activators and NF-κB Inhibitors
Emmetiere, Fabien; et al, Chemistry - A European Journal, 2021, 27(17), 5564-5571

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  3 h, rt
Reference
Development of Intravascular Contrast Agents for MRI Using Gadolinium Chelates
Kittigowittana, Krisada; et al, ChemMedChem, 2011, 6(5), 781-787

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran
Reference
Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class
Pollex, Annett, 2006, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, rt
Reference
Reactivity pattern of bis(propargyloxy)disulfides: tandem rearrangements and cyclizations
Braverman, Samuel; et al, Synthesis, 2011, (11), 1741-1750

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C → rt; 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Allenes Employing the Self-Assembling 6-DPPon System
Koepfer, Alexander; et al, Angewandte Chemie, 2015, 54(23), 6913-6917

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water ;  0 °C
Reference
Influence of the Acetylenic Substituent on the Intramolecular Carbolithiation of Alkynes
Girard, Anne-Lise; et al, European Journal of Organic Chemistry, 2012, 2012(15), 2895-2905

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Imidazole ,  4-(Dimethylamino)pyridine Solvents: Dimethylformamide
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
2.2 -78 °C → rt; 16 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
Reference
Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Allenes Employing the Self-Assembling 6-DPPon System
Koepfer, Alexander; et al, Angewandte Chemie, 2015, 54(23), 6913-6917

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
2.2 -78 °C; overnight, -78 °C → rt
2.3 Reagents: Water ;  0 °C
Reference
Influence of the Acetylenic Substituent on the Intramolecular Carbolithiation of Alkynes
Girard, Anne-Lise; et al, European Journal of Organic Chemistry, 2012, 2012(15), 2895-2905

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
Reference
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Methanol
Reference
Selective deprotection of triethylsilyl group in the presence of tert-butyldimethylsilyl group with MCM-41/MeOH heterogeneous system
Itoh, Akichika; et al, Synlett, 1999, (3), 357-359

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt; overnight, rt
2.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
Reference
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Methyllithium ;  15 min, -30 °C
1.2 Reagents: tert-Butyllithium ;  90 min, -90 °C
1.3 2 h, -90 °C
Reference
On the construction of 2-substituted 1,4-diacetoxybutadiene moiety: application to the synthesis of (±)-caulerpenyne
Commeiras, Laurent; et al, Tetrahedron Letters, 2003, 44(11), 2311-2314

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iodine Solvents: Diethyl ether
2.1 Reagents: Methyllithium ;  15 min, -30 °C
2.2 Reagents: tert-Butyllithium ;  90 min, -90 °C
2.3 2 h, -90 °C
Reference
On the construction of 2-substituted 1,4-diacetoxybutadiene moiety: application to the synthesis of (±)-caulerpenyne
Commeiras, Laurent; et al, Tetrahedron Letters, 2003, 44(11), 2311-2314

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Iodine Solvents: Diethyl ether
3.1 Reagents: Methyllithium ;  15 min, -30 °C
3.2 Reagents: tert-Butyllithium ;  90 min, -90 °C
3.3 2 h, -90 °C
Reference
On the construction of 2-substituted 1,4-diacetoxybutadiene moiety: application to the synthesis of (±)-caulerpenyne
Commeiras, Laurent; et al, Tetrahedron Letters, 2003, 44(11), 2311-2314

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile Solvents: Benzene ;  reflux
2.1 Reagents: Imidazole Solvents: Dimethylformamide
3.1 Reagents: Iodine Solvents: Diethyl ether
4.1 Reagents: Methyllithium ;  15 min, -30 °C
4.2 Reagents: tert-Butyllithium ;  90 min, -90 °C
4.3 2 h, -90 °C
Reference
On the construction of 2-substituted 1,4-diacetoxybutadiene moiety: application to the synthesis of (±)-caulerpenyne
Commeiras, Laurent; et al, Tetrahedron Letters, 2003, 44(11), 2311-2314

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol Raw materials

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol Preparation Products

4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86120-46-9)4-(tert-butyldimethylsilyl)oxybut-2-yn-1-ol
A1182461
99%
1g
381.0